Ethyl 2-amino-4-methylheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

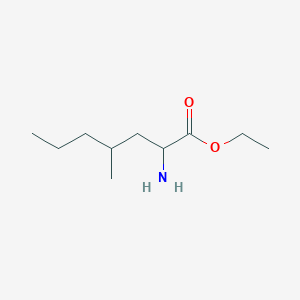

Ethyl 2-amino-4-methylheptanoate is an organic compound with the molecular formula C10H21NO2 It is a derivative of heptanoic acid, featuring an amino group at the second carbon and a methyl group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-methylheptanoate can be synthesized through several methods. One common approach involves the alkylation of ethyl 2-aminoheptanoate with methyl iodide under basic conditions. The reaction typically proceeds as follows:

- Dissolve ethyl 2-aminoheptanoate in anhydrous ethanol.

- Add sodium ethoxide to the solution to generate the sodium salt of the amino ester.

- Introduce methyl iodide to the reaction mixture and stir at room temperature for several hours.

- Purify the product through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes:

- Continuous feeding of reactants (ethyl 2-aminoheptanoate, sodium ethoxide, and methyl iodide) into the reactor.

- Maintaining the reaction temperature and pressure to ensure optimal conversion.

- Continuous extraction and purification of the product to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methylheptanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino esters.

Scientific Research Applications

Ethyl 2-amino-4-methylheptanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methylheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-amino-4-methylheptanoate can be compared with other similar compounds, such as:

Ethyl 2-aminoheptanoate: Lacks the methyl group at the fourth carbon, resulting in different chemical properties and reactivity.

Mthis compound: Features a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

Ethyl 2-amino-4-methylhexanoate: Has a shorter carbon chain, influencing its physical and chemical properties.

Biological Activity

Ethyl 2-amino-4-methylheptanoate is an organic compound that has garnered attention for its potential biological activities, primarily due to its structural features, including an amino group and a methyl group on a heptanoic acid backbone. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Structural Features and Synthesis

This compound is synthesized through the esterification of 2-amino-4-methylheptanoic acid with ethanol, typically in the presence of a strong acid catalyst like sulfuric acid. The reaction is performed under reflux conditions to ensure complete conversion to the ester. The structural formula is represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its amino group, which can form hydrogen bonds and ionic interactions with various biological molecules. This interaction may influence enzyme activity and receptor binding, making it a candidate for therapeutic applications.

- Enzyme Interaction : The amino group can interact with active sites on enzymes, potentially modulating their activity.

- Receptor Binding : The compound may bind to specific receptors, influencing physiological responses.

- Hydrolysis : The ester group can undergo hydrolysis, releasing active amino acid derivatives that participate in biochemical pathways.

Research Findings

Research indicates that derivatives of amino acids exhibit significant biological effects. For instance, studies have shown that similar compounds can exhibit neuroprotective properties and influence metabolic pathways.

Case Studies

- Neuroprotective Effects : A study on amino acid derivatives reported that certain compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Metabolic Regulation : Research has indicated that compounds similar to this compound can modulate metabolic pathways, enhancing energy metabolism and influencing lipid profiles.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 2-amino-4-methylpentanoate | C8H17NO2 | One carbon shorter; potential for varied activity |

| Mthis compound | C9H19NO2 | Methyl ester variant; similar reactivity patterns |

| Ethyl 2-amino-5-methylhexanoate | C9H19NO2 | Different methyl positioning; varied biological activity |

Applications in Pharmaceutical Research

This compound serves as a versatile intermediate in organic synthesis and holds promise for therapeutic applications. Its ability to interact with biological targets makes it valuable in drug development processes.

- Drug Development : Ongoing research aims to explore its potential as a building block for new pharmaceuticals.

- Specialty Chemicals : The compound is also used in producing specialty chemicals due to its unique structural properties.

Properties

IUPAC Name |

ethyl 2-amino-4-methylheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-4-6-8(3)7-9(11)10(12)13-5-2/h8-9H,4-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHITZYZVMARBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.